molecular formula C11H18O2 B13803738 2,6-Dimethyl-1,6-heptadien-4-ol acetate CAS No. 70187-91-6

2,6-Dimethyl-1,6-heptadien-4-ol acetate

Cat. No.: B13803738
CAS No.: 70187-91-6
M. Wt: 182.26 g/mol
InChI Key: NAASNCRONHZOQA-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1,6-heptadien-4-ol acetate is an organic compound with the molecular formula C({11})H({18})O(_{2}) and a molecular weight of 182.2594 g/mol . This compound is known for its unique structure, which includes a heptadien backbone with two methyl groups and an acetate functional group. It is often used in various chemical and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1,6-heptadien-4-ol acetate typically involves the esterification of 2,6-Dimethyl-1,6-heptadien-4-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the scalability of the process while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1,6-heptadien-4-ol acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH(^-)) or amines can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethyl-1,6-heptadien-4-ol acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1,6-heptadien-4-ol acetate involves its interaction with molecular targets such as enzymes and receptors. The acetate group can undergo hydrolysis to release the active alcohol, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by its structure, allowing it to interact with different molecular targets and exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-1,6-heptadien-4-ol acetate is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance.

Properties

CAS No.

70187-91-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2,6-dimethylhepta-1,6-dien-4-yl acetate

InChI

InChI=1S/C11H18O2/c1-8(2)6-11(7-9(3)4)13-10(5)12/h11H,1,3,6-7H2,2,4-5H3

InChI Key

NAASNCRONHZOQA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(CC(=C)C)OC(=O)C

Origin of Product

United States

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